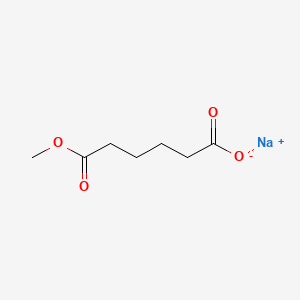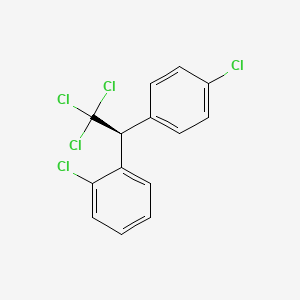
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride is a chemical compound with the molecular formula C17H22ClNO4 and a molecular weight of 339.8139 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with acetyl groups and linked to a propylamine moiety through an ether linkage.
Méthodes De Préparation
The synthesis of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring is synthesized through cyclization reactions involving appropriate precursors.
Acetylation: The benzofuran ring is then acetylated at specific positions to introduce the acetyl groups.
Ether Linkage Formation: The acetylated benzofuran is reacted with a suitable alkylating agent to form the ether linkage.
Amination: The resulting intermediate is then subjected to amination reactions to introduce the N,N-dimethyl-1-propylamine moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzofuran ring or the amine moiety.
Applications De Recherche Scientifique
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role as a pharmacological agent or a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride can be compared with similar compounds such as:
2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride: This compound has a similar structure but differs in the length and substitution of the alkylamine moiety.
4,6-Diacetyl-7-benzofuranyl derivatives: These compounds share the benzofuran core but have different substituents at various positions, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the N,N-dimethyl-1-propylamine moiety, which imparts distinct chemical and biological characteristics .
Propriétés
Numéro CAS |
90138-45-7 |
|---|---|
Formule moléculaire |
C17H22ClNO4 |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
1-[6-acetyl-7-[3-(dimethylamino)propoxy]-1-benzofuran-4-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-11(19)14-10-15(12(2)20)17(16-13(14)6-9-22-16)21-8-5-7-18(3)4;/h6,9-10H,5,7-8H2,1-4H3;1H |
Clé InChI |
ZNZAVYYSRYVRKB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C2=C1C=CO2)OCCCN(C)C)C(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















